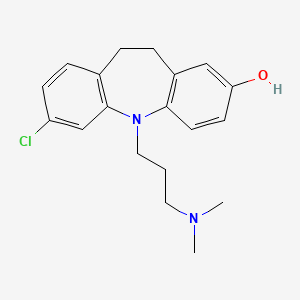
8-Hydroxyclomipramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyclomipramine belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolic Pathways
8-Hydroxyclomipramine is primarily formed through the hydroxylation of clomipramine, a tricyclic antidepressant. Research indicates that this metabolite can be detected in plasma at approximately 40% of the parent compound's concentration, highlighting its relevance in understanding the drug's overall pharmacokinetic profile .
Table 1: Pharmacokinetic Parameters of Clomipramine and Its Metabolites
| Compound | Cmax (ng/ml) | Tmax (h) | Half-life (h) |
|---|---|---|---|
| Clomipramine | 200 | 6 | 20-30 |
| This compound | 15.5 | 12 | 10-15 |
| N-desmethylclomipramine | Undetectable | - | - |
Clinical Applications
1. Treatment of Depression and Anxiety Disorders
This compound has been studied for its role in enhancing the antidepressant effects of clomipramine. Clinical trials have demonstrated that patients treated with clomipramine show varying levels of this compound, correlating with therapeutic outcomes . For instance, a study involving adolescents with major depressive disorder found that those receiving clomipramine exhibited improved symptoms alongside detectable levels of this metabolite .
2. Obsessive-Compulsive Disorder (OCD)
The metabolite has also been linked to the treatment of obsessive-compulsive disorder. Research indicates that clomipramine's efficacy in treating OCD may be partly mediated by its metabolites, including this compound. This connection is particularly relevant given the complex neurobiological underpinnings of OCD .
Case Studies
Case Study 1: Adolescent Depression
In a clinical trial involving pulse intravenous administration of clomipramine to adolescents, plasma levels of this compound were monitored. The study reported significant improvements in depressive symptoms correlated with rising plasma concentrations of this metabolite, suggesting its role in therapeutic efficacy .
Case Study 2: Long-term Treatment Outcomes
A longitudinal study assessed the long-term effects of clomipramine on patients with chronic depression. Patients who maintained therapeutic levels of both clomipramine and its metabolites, including this compound, showed better outcomes compared to those with lower metabolite levels. This underscores the importance of monitoring metabolite levels for optimizing treatment strategies .
Propiedades
Número CAS |
61523-80-6 |
|---|---|
Fórmula molecular |
C19H23ClN2O |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
9-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C19H23ClN2O/c1-21(2)10-3-11-22-18-9-8-17(23)12-15(18)5-4-14-6-7-16(20)13-19(14)22/h6-9,12-13,23H,3-5,10-11H2,1-2H3 |
Clave InChI |
PVKACZKLKCTAHR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=C(C=C2)O |
SMILES canónico |
CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=C(C=C2)O |
Sinónimos |
8-hydroxyclomipramine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















